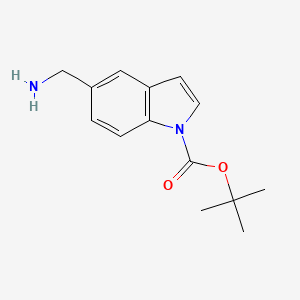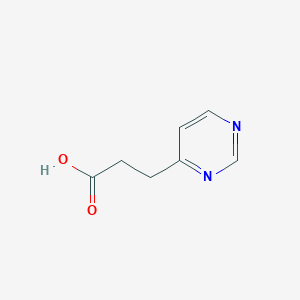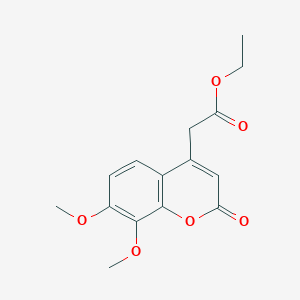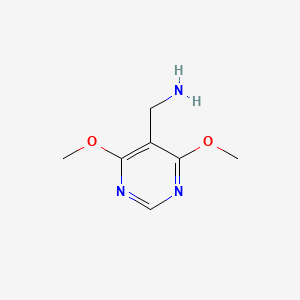
(4,6-Dimethoxypyrimidin-5-yl)methanamine
Descripción general
Descripción
“(4,6-Dimethoxypyrimidin-5-yl)methanamine”, also known as DMPA, belongs to the pyrimidine family. It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11N3O2 . The molecular weight is 169.18 g/mol .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Bone Disorders : A compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, similar in structure to (4,6-Dimethoxypyrimidin-5-yl)methanamine, was found effective in increasing trabecular bone formation rate in rats (Pelletier et al., 2009).
Antidepressant-like Activity : Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a structurally related compound, were discovered as serotonin 5-HT1A receptor-biased agonists and showed robust antidepressant-like activity (Sniecikowska et al., 2019).
Antiviral Properties : Compounds structurally related to this compound exhibited significant HIV inhibitory activity, with one derivative showing a higher therapeutic index than the standard treatment (Galal et al., 2010).
Anticancer Activity : Palladium and platinum complexes based on pyrrole Schiff bases, including compounds related to this compound, were investigated for their anticancer activity against various human cancerous cell lines, showing significant potential (Mbugua et al., 2020).
Herbicidal and Fungicidal Activities : A study focused on synthesizing novel compounds with herbicidal and fungicidal activities, including derivatives of 4,6-dimethoxypyrimidin, showing that some synthesized compounds exhibited notable herbicidal and fungicidal properties (Yuan-xian, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(4,6-dimethoxypyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6-5(3-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSNTMODDYZABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653871 | |
| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-90-5 | |
| Record name | 1-(4,6-Dimethoxypyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



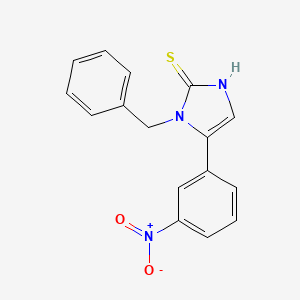


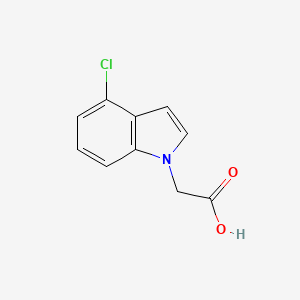
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
